

seocalcitol (EB 1089) chemical structure and properties

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Compound of Interest

Compound Name: EB 1089

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Seocalcitol (EB 1089): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seocalcitol, also known as **EB 1089**, is a synthetic analog of calcitriol, the active form of Vitamin D3. It has garnered significant interest in the field of oncology due to its potent anti-proliferative, pro-differentiative, and pro-apoptotic effects on a wide range of cancer cells.^{[1][2]} A key advantage of seocalcitol is its reduced calcemic activity compared to calcitriol, making it a more favorable candidate for therapeutic applications.^{[1][2][3][4]} This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with seocalcitol.

Chemical Structure and Properties

Seocalcitol is characterized by a modified side chain structure, which includes 26,27-dimethyl groups and two double bonds, contributing to its increased potency and reduced calcemic side effects.^[1]

Chemical Structure

Image of the chemical structure of Seocalcitol (**EB 1089**) should be included here. (A visual representation of the 2D chemical structure would be placed here in a full whitepaper).

Physicochemical Properties

A summary of the key physicochemical properties of seocalcitol is presented in the table below.

Property	Value	Reference
IUPAC Name	trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol	[5]
Synonyms	EB 1089, CB-1089	[5]
CAS Number	134404-52-7	[3][5]
Molecular Formula	C30H46O3	[3][5][6]
Molecular Weight	454.7 g/mol	[5][6]
Appearance	White solid	[3][7]
Melting Point	123-125 °C	[3]
Solubility	Soluble in DMSO, DMF, and Ethanol. Soluble in Ethanol:PBS (pH 7.2) (1:2) at 0.33 mg/mL.	[3][8]
Storage	Store at -20°C	[3][7]

Biological and Pharmacological Properties

Seocalcitol exhibits potent anti-cancer properties, primarily through its interaction with the Vitamin D Receptor (VDR).[5][7] It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation.[2][3][4][9]

Property	Description	Value	Reference
Mechanism of Action	Binds to and activates the Vitamin D Receptor (VDR), leading to the regulation of gene expression involved in cell cycle arrest, differentiation, and apoptosis.	-	[5]
Primary Target	Vitamin D Receptor (VDR)	-	[7]
Binding Affinity (Kd)	Binds to VDR from human osteosarcoma MG-63 cells.	0.27 nM	[6] [10]
IC50	Inhibits proliferation of SKHEP-1 hepatocellular carcinoma cells.	460.99 nM	[7]
Biological Effects	Induces cell differentiation, inhibits cell proliferation, and promotes apoptosis in various cancer cell lines.	-	[1] [11]
In Vivo Efficacy	Inhibits tumor growth in animal models of hepatocellular and pancreatic cancer.	-	[11] [12]
Clinical Significance	Has been investigated in Phase I and II clinical trials for various cancers, including	-	[1] [11] [13] [14]

hepatocellular
carcinoma and
pancreatic cancer.

Key Advantage

Exhibits significantly
reduced
hypercalcemic effects
compared to calcitriol.

-

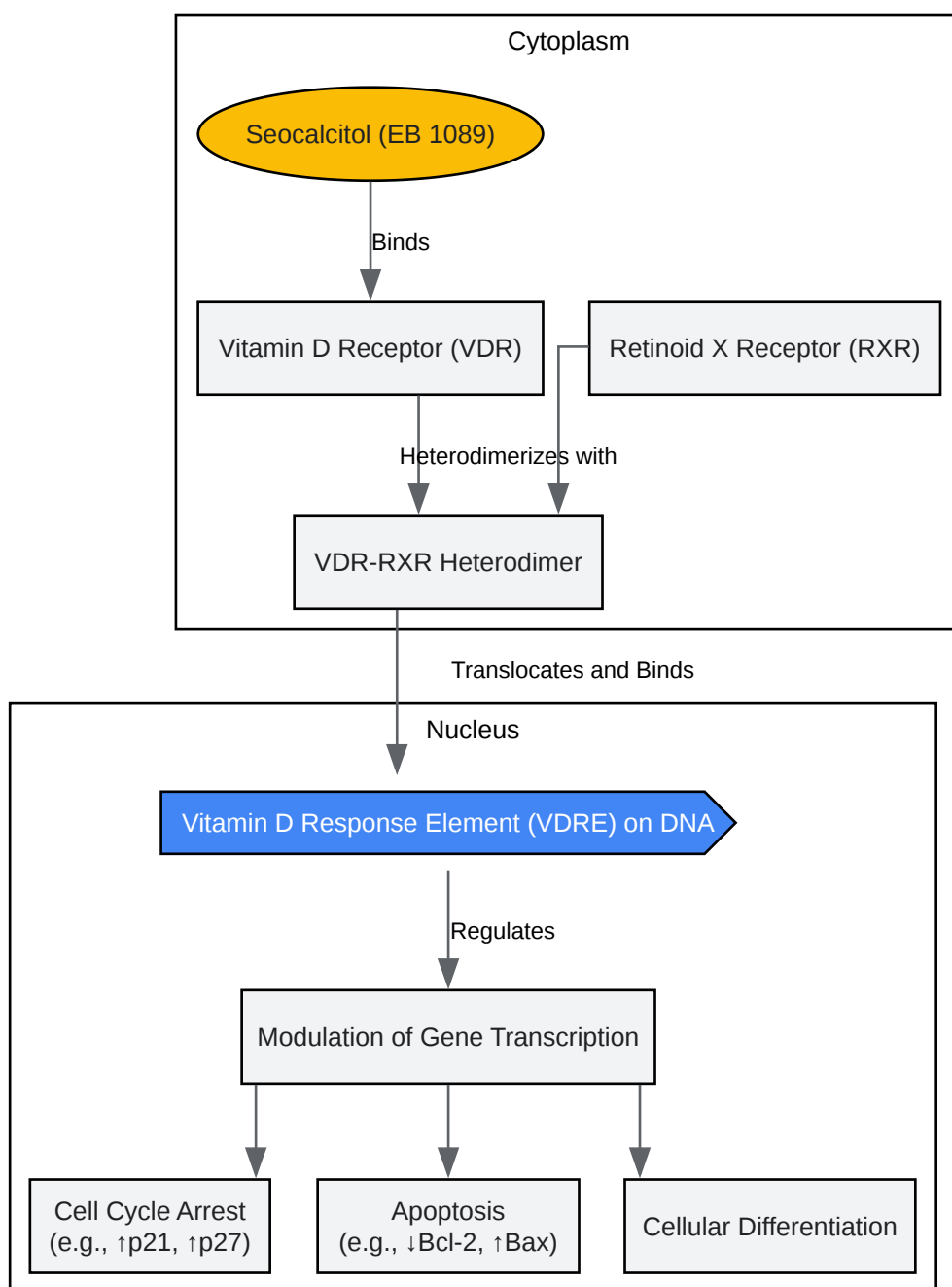
[1][2][12]

Signaling Pathways

The biological effects of seocalcitol are predominantly mediated through the classical Vitamin D Receptor (VDR) signaling pathway. However, evidence for VDR-independent mechanisms also exists.

VDR-Dependent Signaling Pathway

The primary mechanism of action of seocalcitol involves its binding to the cytosolic VDR. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The seocalcitol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle regulation (e.g., up-regulation of p21 and p27), apoptosis (e.g., altering the Bcl-2/Bax ratio), and cellular differentiation.[2]



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Caption: VDR-Dependent Signaling Pathway of Seocalcitol.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in seocalcitol research.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of seocalcitol on the proliferation of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[\[15\]](#)[\[16\]](#)
- **Treatment:** Treat the cells with various concentrations of seocalcitol (e.g., 1-1000 nM) and a vehicle control (e.g., DMSO).[\[12\]](#)
- **Incubation:** Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
- **CCK-8 Addition:** Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[\[15\]](#)[\[17\]](#)
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.[\[18\]](#)[\[19\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled dUTP.[\[20\]](#)[\[21\]](#) These labeled ends can then be visualized using fluorescence microscopy or flow cytometry.[\[22\]](#)

Methodology:

- **Sample Preparation:** Culture and treat cells with seocalcitol as described for the proliferation assay.
- **Fixation and Permeabilization:** Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
- **TUNEL Reaction:** Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.[\[20\]](#)
- **Washing:** Wash the cells to remove unincorporated nucleotides.
- **Counterstaining (Optional):** Stain the nuclei with a DNA dye such as DAPI to visualize all cells.
- **Imaging and Analysis:** Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained).[\[20\]](#)

Western Blot Analysis of Bcl-2 and Bax

Western blotting is used to determine the expression levels of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and then detects specific proteins using antibodies.

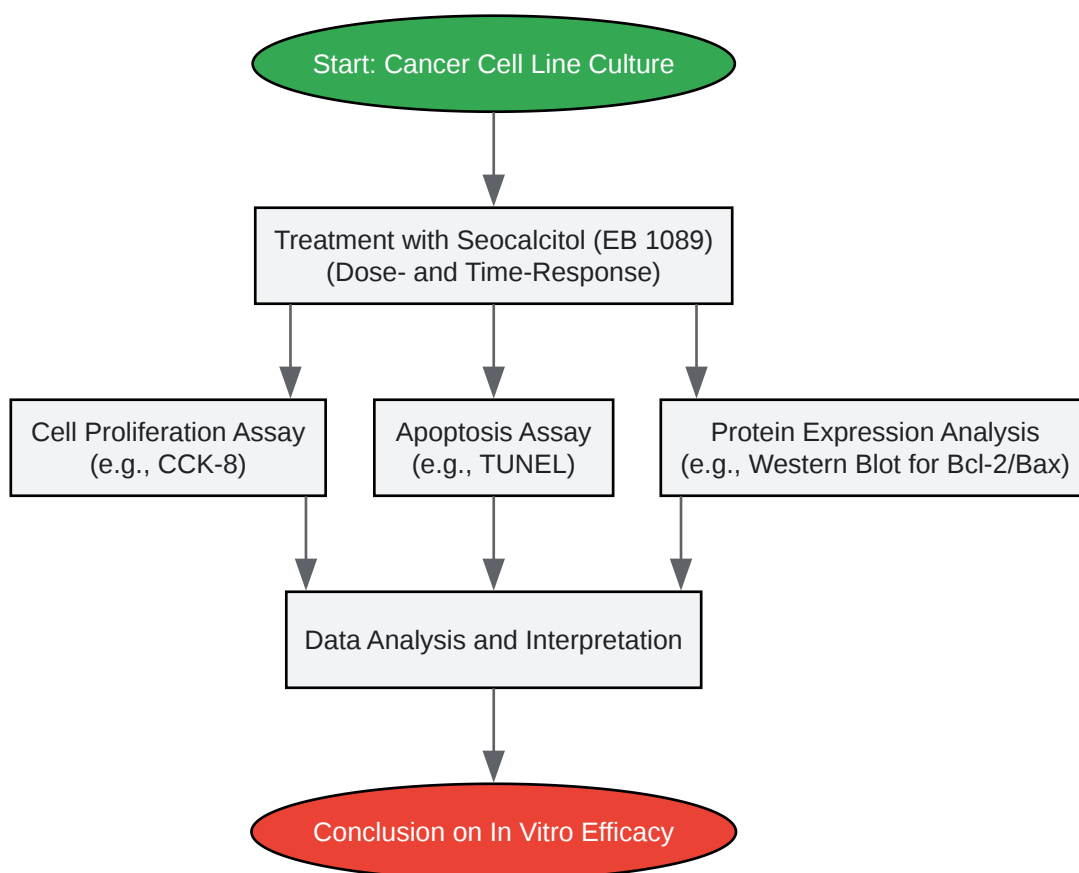
Methodology:

- **Protein Extraction:** Lyse seocalcitol-treated and control cells in a suitable lysis buffer to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.[\[23\]](#)

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[23\]](#)
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[\[24\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β -actin) overnight at 4°C.[\[23\]](#)
- Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[\[23\]](#)
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[23\]](#)
- Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control to determine changes in their expression levels and the Bax/Bcl-2 ratio.[\[25\]](#)

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of seocalcitol's anti-cancer effects.



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Caption: General workflow for in vitro studies of seocalcitol.

Conclusion

Seocalcitol (**EB 1089**) is a promising anti-cancer agent that demonstrates potent anti-proliferative and pro-apoptotic activities with a favorable safety profile regarding calcemic effects. Its primary mechanism of action through the Vitamin D Receptor signaling pathway is well-characterized, leading to the modulation of key genes involved in cell fate. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of seocalcitol and other VDR agonists in various cancer models. Further research and clinical trials are essential to fully elucidate its efficacy and role in cancer therapy.[26]

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